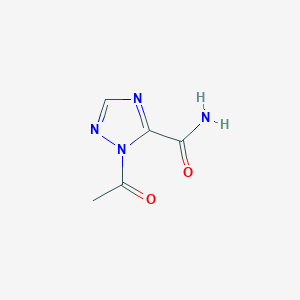
1-Acetyl-1H-1,2,4-triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-1H-1,2,4-triazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of acyl hydrazides with nitriles in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazole ring.
For example, the reaction of ethyl β-N-Boc-oxalamidrazone with carboxylic acid chlorides can yield derivatives of 1,2,4-triazole-3-carboxylic acids . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-1H-1,2,4-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the triazole ring.
Scientific Research Applications
1-Acetyl-1H-1,2,4-triazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and anticancer agent.
Materials Science: The unique structural properties of triazoles make them useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Acetyl-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound’s ability to form hydrogen bonds and interact with biological macromolecules is key to its activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share a similar triazole ring structure but differ in the position of nitrogen atoms.
1,2,4-Triazole-3-carboxamides: These compounds have similar functional groups and are explored for their antiviral and antitumor properties.
Uniqueness
1-Acetyl-1H-1,2,4-triazole-5-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets
Properties
CAS No. |
62735-12-0 |
|---|---|
Molecular Formula |
C5H6N4O2 |
Molecular Weight |
154.13 g/mol |
IUPAC Name |
2-acetyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C5H6N4O2/c1-3(10)9-5(4(6)11)7-2-8-9/h2H,1H3,(H2,6,11) |
InChI Key |
PIZRFGODGPBJMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=NC=N1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide](/img/structure/B12882561.png)
![4-Fluorobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12882569.png)
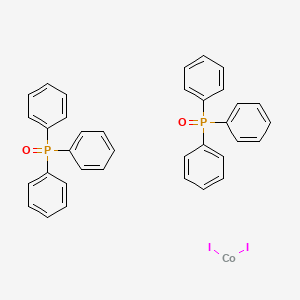

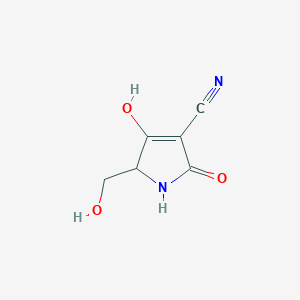
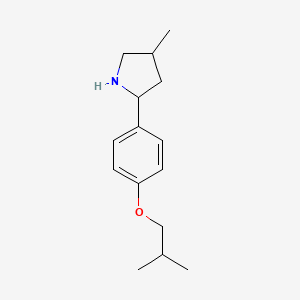
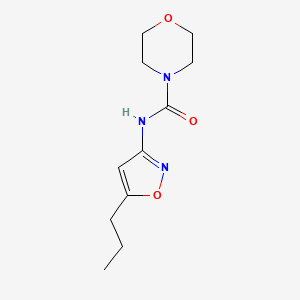
![Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester](/img/structure/B12882609.png)
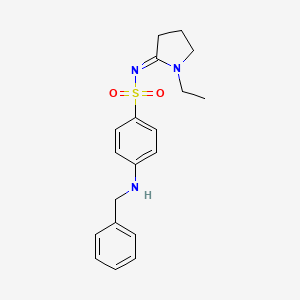
![2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12882622.png)
![1-[5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12882630.png)
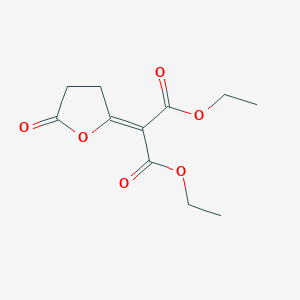
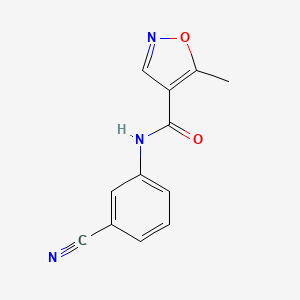
![[4-(Dimethylamino)phenyl]acetonitrile](/img/structure/B12882650.png)
